![molecular formula C26H45Cl3N2O B12698728 (2,4-Dichlorobenzyl)dimethyl[3-[(1-oxotetradecyl)amino]propyl]ammonium chloride CAS No. 94279-05-7](/img/structure/B12698728.png)
(2,4-Dichlorobenzyl)dimethyl[3-[(1-oxotetradecyl)amino]propyl]ammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-Dichlorobenzyl)dimethyl[3-[(1-oxotetradecyl)amino]propyl]ammonium chloride is a quaternary ammonium compound known for its antimicrobial properties. It is commonly used in various industrial and medical applications due to its ability to disrupt microbial cell membranes, leading to cell death.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorobenzyl)dimethyl[3-[(1-oxotetradecyl)amino]propyl]ammonium chloride typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction conditions often require a solvent such as ethanol or methanol and may be carried out at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale quaternization reactions in controlled environments to ensure high purity and yield. The process may include steps such as purification through recrystallization or distillation to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
(2,4-Dichlorobenzyl)dimethyl[3-[(1-oxotetradecyl)amino]propyl]ammonium chloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce oxidized quaternary ammonium compounds, while substitution reactions may yield various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(2,4-Dichlorobenzyl)dimethyl[3-[(1-oxotetradecyl)amino]propyl]ammonium chloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Employed in studies involving microbial inhibition and cell membrane disruption.
Medicine: Investigated for its potential use as an antimicrobial agent in disinfectants and antiseptics.
Industry: Utilized in the formulation of cleaning agents, sanitizers, and preservatives due to its antimicrobial properties.
Wirkmechanismus
The mechanism of action of (2,4-Dichlorobenzyl)dimethyl[3-[(1-oxotetradecyl)amino]propyl]ammonium chloride involves the disruption of microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This action is primarily due to the cationic nature of the quaternary ammonium group, which interacts with the negatively charged components of the cell membrane.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium chloride: Used in mouthwashes and throat lozenges for its antimicrobial effects.
Dodecylbenzenesulfonic acid: An anionic surfactant with antimicrobial properties.
Uniqueness
(2,4-Dichlorobenzyl)dimethyl[3-[(1-oxotetradecyl)amino]propyl]ammonium chloride is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties, enhancing its ability to interact with microbial cell membranes. This makes it particularly effective in applications requiring strong antimicrobial action.
Eigenschaften
CAS-Nummer |
94279-05-7 |
|---|---|
Molekularformel |
C26H45Cl3N2O |
Molekulargewicht |
508.0 g/mol |
IUPAC-Name |
(2,4-dichlorophenyl)methyl-dimethyl-[3-(tetradecanoylamino)propyl]azanium;chloride |
InChI |
InChI=1S/C26H44Cl2N2O.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-16-26(31)29-19-15-20-30(2,3)22-23-17-18-24(27)21-25(23)28;/h17-18,21H,4-16,19-20,22H2,1-3H3;1H |
InChI-Schlüssel |
YJNZATAWYFDGHO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC1=C(C=C(C=C1)Cl)Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


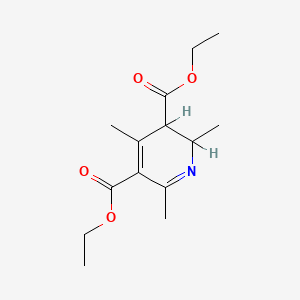



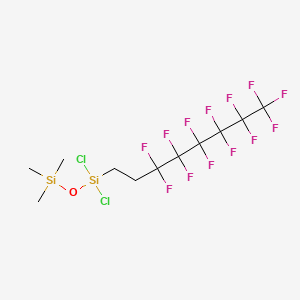
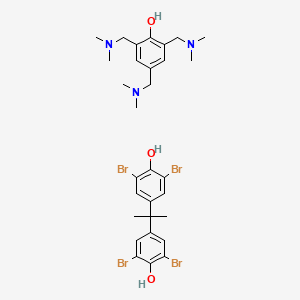

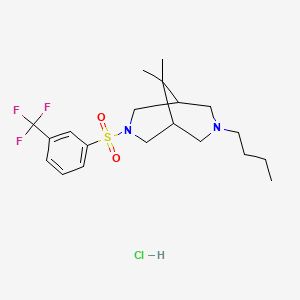

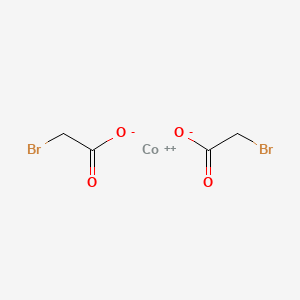



![1,4,5,6,7,7A-Hexahydro-1-[4-(2-morpholinoethoxy)phenyl]-2H-indol-2-one monohydrobromide](/img/structure/B12698724.png)
